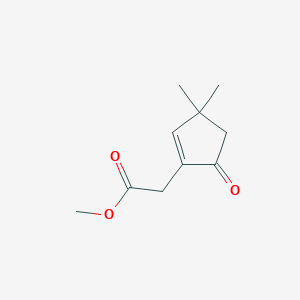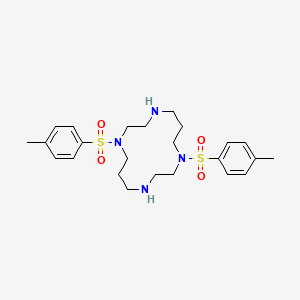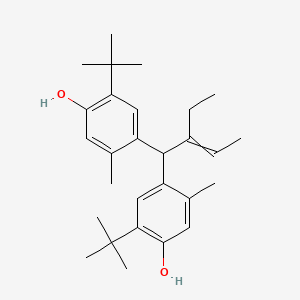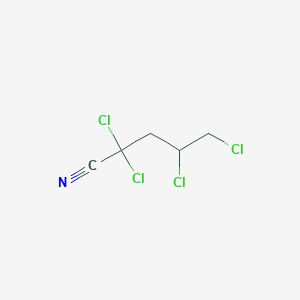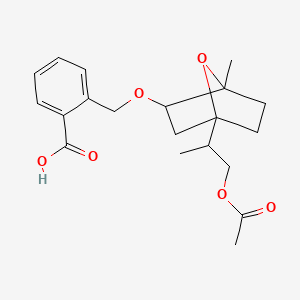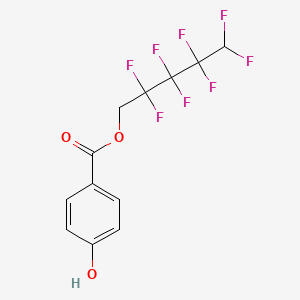![molecular formula C19H24O2Si B14309598 Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- CAS No. 110598-38-4](/img/structure/B14309598.png)
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a [2,2-bis(4-methoxyphenyl)ethenyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- typically involves the reaction of trimethylchlorosilane with [2,2-bis(4-methoxyphenyl)ethenyl] lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. In biological systems, it can modify biomolecules to improve their stability and functionality, potentially leading to new therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, (4-methoxyphenyl)trimethyl-
- Silane, (2-methoxyphenyl)trimethyl-
Comparison
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- is unique due to the presence of the [2,2-bis(4-methoxyphenyl)ethenyl] group, which imparts distinct chemical properties compared to other similar compounds
Propiedades
Número CAS |
110598-38-4 |
|---|---|
Fórmula molecular |
C19H24O2Si |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
2,2-bis(4-methoxyphenyl)ethenyl-trimethylsilane |
InChI |
InChI=1S/C19H24O2Si/c1-20-17-10-6-15(7-11-17)19(14-22(3,4)5)16-8-12-18(21-2)13-9-16/h6-14H,1-5H3 |
Clave InChI |
SGGXRDYHQXRYSJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C[Si](C)(C)C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



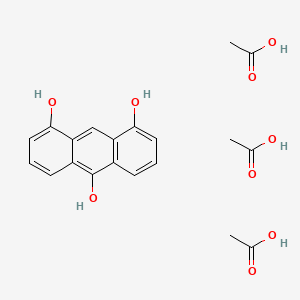

![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
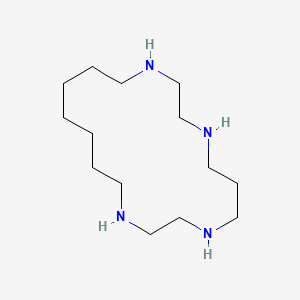
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
